Product packaging for 1-Oxaspiro[5.5]undecan-7-one(Cat. No.:)

1-Oxaspiro[5.5]undecan-7-one

Cat. No.: B13195286
M. Wt: 168.23 g/mol
InChI Key: BCDUERHIAKXPKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Oxaspiro[5.5]undecan-7-one ( 1592934-17-2) is a spirocyclic chemical compound of significant interest in advanced organic synthesis and pharmaceutical research . This compound, with a molecular formula of C10H16O2 and a molecular weight of 168.23 g/mol, serves as a versatile and valuable synthetic intermediate . Its unique spirocyclic architecture, characterized by two rings connected through a single carbon atom, provides a complex, three-dimensional framework that is highly desirable in medicinal chemistry for exploring novel chemical space and developing new therapeutic agents. While specific biological data for this compound is limited, its structural features align with other oxaspiro derivatives that are under investigation for various biological activities. Patent literature indicates that related oxaspiro compounds are being explored for their potential as pharmaceuticals, including applications as mu-opioid receptor agonists for pain management, and for the treatment of neurological, psychiatric, inflammatory, and urologic diseases . The reactivity of its carbonyl group makes it a key precursor for synthesizing more complex molecules, enabling the construction of diverse compound libraries for high-throughput screening and drug discovery campaigns . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Please note that the specific mechanism of action and full spectrum of applications for this compound are areas of ongoing research, and researchers are encouraged to consult the current scientific literature for the latest findings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O2 B13195286 1-Oxaspiro[5.5]undecan-7-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

1-oxaspiro[5.5]undecan-11-one

InChI

InChI=1S/C10H16O2/c11-9-5-1-2-6-10(9)7-3-4-8-12-10/h1-8H2

InChI Key

BCDUERHIAKXPKD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCCCO2)C(=O)C1

Origin of Product

United States

Systematic Nomenclature, Stereochemistry, and Advanced Structural Elucidation

Detailed IUPAC Systematic Nomenclature for 1-Oxaspiro[5.5]undecan-7-one

The formal name assigned to this compound by the International Union of Pure and Applied Chemistry (IUPAC) is This compound . jst.go.jpbldpharm.com This nomenclature is systematically derived from a set of rules designed for spiro compounds, which are molecules containing two rings connected by a single common atom. wikipedia.org

The derivation of the name can be broken down as follows:

Spiro : This prefix identifies the compound as having a spirocyclic structure, where two rings share one atom, the spiroatom. wikipedia.org

[5.5] : This bracketed notation specifies the number of atoms in each ring, excluding the common spiroatom. The numbers, separated by a period, are listed in ascending order. In this case, both rings are six-membered, so there are five atoms in each ring path starting from the spiroatom.

undecane (B72203) : This part of the name indicates the total number of atoms in the bicyclic system (5 + 5 + 1 spiroatom = 11), with the "-ane" suffix denoting a saturated carbon skeleton.

1-Oxa : This prefix indicates the presence of a heteroatom, specifically an oxygen atom ("Oxa"), which replaces a carbon atom in the spiroalkane framework. The locant "1" assigns the position of this oxygen atom. Numbering of the spirocyclic system starts in the smaller ring (if applicable) at a carbon adjacent to the spiroatom and proceeds around that ring, then through the spiroatom and around the second ring. In this case, with two equally sized rings, numbering begins in the ring containing the heteroatom.

-7-one : This suffix and its locant indicate the presence of a ketone functional group (C=O) at the 7th position of the undecane skeleton.

Table 1: IUPAC Nomenclature Breakdown

Component Meaning Application to the Compound
spiro Indicates two rings sharing a single atom. The core structure is spirocyclic.
[5.5] Denotes 5 atoms in each ring, excluding the spiroatom. Two six-membered rings are present.
undec Specifies a total of 11 atoms in the spiro system. (5 + 5 + 1) = 11 atoms.
ane Suffix for a saturated alkane framework. The carbon skeleton is saturated.
1-Oxa An oxygen atom replaces carbon at position 1. A tetrahydropyran (B127337) ring is present.
-7-one A ketone group is located at position 7. A cyclohexanone (B45756) ring is present.

Stereochemical Considerations of the Spiro Center

Spiro compounds can exhibit a unique form of stereoisomerism known as axial chirality, even in the absence of traditional tetrahedral chiral centers. wikipedia.orgnumberanalytics.com This arises from the rigid, perpendicular orientation of the two rings relative to each other. uou.ac.inminia.edu.eg

For a spiro compound to be chiral, it must lack a plane of symmetry and a center of inversion. In the case of this compound, the spiroatom (C-6) connects a tetrahydropyran ring and a cyclohexanone ring. The placement of the oxygen atom at C-1 and the carbonyl group at C-7 breaks the potential symmetry of the parent spiro[5.5]undecane skeleton. This lack of symmetry means the molecule is chiral and can exist as a pair of non-superimposable mirror images, known as enantiomers.

If additional substituents were present on the rings, the possibility for diastereomers would arise. However, for the unsubstituted parent compound, only enantiomerism is possible.

The absolute configuration of a chiral spiro center is assigned as (R) or (S) using a modification of the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.org

Viewing Axis : The molecule is viewed along the axis of the spiro center.

Priority Assignment : The substituents on the "front" ring (closer to the viewer) are assigned priorities (1 and 2) based on standard CIP rules. Then, the substituents on the "back" ring are assigned priorities (3 and 4). A key rule for spirocycles is that atoms of the ring closer to the observer have priority over atoms of the further ring. minia.edu.eg

Configuration Assignment : One traces the path from priority 1 to 2 to 3. If the path is clockwise, the configuration is designated (R). If it is counter-clockwise, the configuration is (S).

While the CIP rules provide a systematic nomenclature, the definitive, unambiguous determination of the absolute configuration for a specific enantiomer relies on experimental techniques. X-ray crystallography of the compound or a suitable crystalline derivative is the gold standard for this purpose. sci-hub.se Spectroscopic methods like circular dichroism (CD) can also be correlated with known compounds or theoretical calculations to infer the absolute configuration.

Conformational Analysis of the Bicyclic System

The three-dimensional shape and flexibility of the this compound system are dictated by the conformational preferences of its constituent six-membered rings and the stereoelectronic interactions arising from the heteroatom.

The parent spiro[5.5]undecane skeleton consists of two cyclohexane (B81311) rings. To minimize angle and torsional strain, these rings predominantly adopt chair conformations. unideb.hu The introduction of an oxygen atom to form the 1-oxaspiro[5.5]undecane skeleton (a tetrahydropyran ring fused to a cyclohexane ring) introduces new conformational considerations. A study on 1-oxaspiro[5.5]undecane showed that it exists as an equilibrating mixture of two primary conformers at room temperature, both of which involve chair-like puckering of the rings. cdnsciencepub.comcdnsciencepub.com

The stability of conformations in spiroketals, such as the related 1,7-dioxaspiro[5.5]undecane, is significantly influenced by the anomeric effect. e-tarjome.commst.edu This stereoelectronic effect generally favors conformations where a lone pair on the oxygen atom is anti-periplanar to an adjacent C-O bond, which often results in the axial orientation of the anomeric substituent being preferred. In the most stable conformation of 1,7-dioxaspiro[5.5]undecane, both rings adopt chair conformations with both oxygens in axial positions relative to the other ring, a conformation that is more than 2 kcal/mol more stable than other conformers. mst.eduacs.org

For this compound specifically, the conformational landscape is a blend of the preferences of its two distinct rings.

Cyclohexanone Ring : The ring containing the C-7 ketone will adopt a chair conformation to alleviate steric strain.

Tetrahydropyran Ring : This ring will also prefer a chair conformation. The key question is the orientation of the C-O-C bond relative to the cyclohexane ring.

Table 2: Predicted Dominant Conformers of this compound

Conformer Ring A (Oxacycle) Conformation Ring B (Carbocycle) Conformation Key Stabilizing/Destabilizing Factors
Axial-Like Chair Chair Potential stabilization from anomeric effects involving the oxygen lone pairs and the C-spiro-C bonds.

| Equatorial-Like | Chair | Chair | Generally less favored in related spiroketals due to the absence of anomeric stabilization. cdnsciencepub.com |

Experimental investigation into the conformational landscape typically employs variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. cdnsciencepub.comcdnsciencepub.com At low temperatures, the interconversion between conformers can be slowed enough to observe distinct signals for each, allowing for the determination of their relative populations and the energy barrier to interconversion.

Theoretical modeling, using methods such as Density Functional Theory (DFT) or ab initio calculations, complements experimental data. e-tarjome.com These computational studies can calculate the relative Gibbs free energies of various possible conformations (chair-chair, chair-boat, etc.) and provide insight into the geometric parameters and electronic factors, like the anomeric effect, that govern the conformational preferences. mst.edu

Isomeric Variants and Related Structural Motifs within Oxaspiro Systems

The structural landscape of this compound is part of a broader family of oxaspirocyclic compounds. Understanding its potential isomeric forms and stereochemical complexity is enhanced by examining related structural motifs. These related systems, which feature variations in the number and position of heteroatoms as well as ring substitutions, provide critical insights into the conformational behavior and stereoisomerism inherent to the spiro[5.5]undecane framework.

Research into oxaspirocycles is driven by their presence in numerous biologically active natural products, including antibiotics, pheromones, and marine toxins. researchgate.netmst.edunih.gov The specific three-dimensional arrangement of these molecules is often crucial for their biological function, making stereochemical and conformational analysis a key area of investigation. researchgate.netrsc.org

Conformational Isomerism in the Parent Spiroether

A foundational understanding of the system can be derived from the conformational analysis of 1-oxaspiro[5.5]undecane. A study utilizing ¹³C nuclear magnetic resonance (NMR) spectroscopy at varying temperatures revealed that the parent compound, 1-oxaspiro[5.5]undecane, exists as a mixture of two rapidly equilibrating conformers at room temperature. cdnsciencepub.com These conformers, which can be distinctly observed at low temperatures, demonstrate the inherent flexibility of this particular oxaspiro system. cdnsciencepub.com This contrasts sharply with the related 1,7-dioxaspiro[5.5]undecane, which is conformationally rigid and exists in a single conformation at room temperature, a difference attributed to the stereoelectronic anomeric effects in the acetal (B89532) group. cdnsciencepub.com

Related Dioxaspiro[5.5]undecane Motifs

The introduction of a second oxygen atom into the spiro[5.5]undecane framework creates dioxaspiro systems with distinct stereochemical properties.

1,7-Dioxaspiro[5.5]undecane: This system is a common substructure in many biologically important natural products. mst.edu Computational studies have been employed to determine the relative energetics of its low-lying isomers. mst.eduacs.org The most stable conformation is one in which both six-membered rings adopt chair conformations and both oxygen atoms are in axial positions. mst.eduacs.org This preferred conformation is reported to be more than 2 kcal/mol more stable than other conformers. mst.eduacs.org

1,5-Dioxaspiro[5.5]undecane: The stereochemistry of derivatives of this system has also been explored. Studies on dibrominated derivatives, for example, have utilized high-resolution NMR methods to investigate the conformational behavior and chirality of the spiro skeleton. researchgate.net The flexibility of the rings and the influence of substituents play a significant role in determining the number and nature of the isomers. researchgate.net

Complex Polyoxaspiro Systems

Further complexity arises in systems with multiple oxygen atoms, such as tetraoxaspiro[5.5]undecanes.

2,4,8,10-Tetraoxaspiro[5.5]undecane: Derivatives of this skeleton have been synthesized and studied extensively. researchgate.netunideb.hu These molecules can exhibit axial chirality and even helical chirality, a feature that arises from the specific arrangement of the spiro skeleton. unideb.huresearchgate.net The conformational behavior of these compounds can range from flexible to anancomeric (conformationally locked), depending on the substitution pattern. researchgate.netunideb.hu For instance, 3,3,9,9-tetrasubstituted derivatives have been investigated to understand their conformational and enantiomeric properties. unideb.hu

Other Related Oxaspiro Motifs

The diversity of oxaspiro systems extends to different ring sizes and substitution patterns, many of which are found in natural products. nih.govencyclopedia.pub

1,6,9-Trioxaspiro[4.5]decanes: These spiroacetals, which feature a five-membered and a six-membered ring, are another important structural motif. researchgate.net They are considered oxa-analogs of the 1,6-dioxaspiro[4.5]decane ring system, a core element in many biologically potent natural products like the antibiotic (+)-monensin A and the marine toxin (−)-calyculin A. researchgate.net

Spiroketals in Fragrance Chemistry: Various oxaspiro compounds, including derivatives of 1-oxaspiro[5.5]undecane, are utilized in the fragrance industry. researchgate.net For example, 4-methyl-1-oxaspiro[5.5]undecane derivatives have been synthesized and their olfactory properties evaluated. researchgate.net

The study of these varied but related oxaspiro systems provides a comprehensive framework for understanding the potential stereoisomers and conformational dynamics of this compound. The principles of anomeric effects, steric hindrance, and the inherent chirality of the spiro center, as elucidated in these related structures, are directly applicable to predicting and analyzing its chemical behavior.

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of 1-Oxaspiro[5.5]undecan-7-one

A retrosynthetic analysis of this compound reveals several potential disconnection points, leading to plausible starting materials. The core spiro[5.5]undecane framework can be disconnected at the C-O bond of the tetrahydropyran (B127337) ring, the C-C bonds adjacent to the carbonyl group, or the spirocyclic carbon-carbon bonds.

One logical disconnection involves breaking the C-O and a C-C bond of the tetrahydropyran ring, suggesting a precursor that could undergo an intramolecular cyclization. For instance, a hydroxy-keto-ester could be a viable starting point.

Another approach involves a disconnection of the cyclohexanone (B45756) ring, pointing towards a Michael addition-type reaction. This could involve a precursor like 1,3-cyclohexanedione (B196179) and a suitable Michael acceptor.

Further disconnections can be envisioned that lead to precursors suitable for palladium-catalyzed cyclizations or radical cyclization pathways, which would involve breaking key carbon-carbon or carbon-heteroatom bonds formed in the final ring-closing step.

Directed Synthesis Approaches

Cyclization Reactions for Spiroketone Formation

The formation of the spiroketone core of this compound can be achieved through various cyclization reactions. These methods focus on the construction of one or both of the rings in an intramolecular fashion.

Intramolecular aldol (B89426) condensations are a powerful tool for the formation of cyclic ketones, particularly five- and six-membered rings. In the context of this compound, a suitable dicarbonyl precursor could undergo a base- or acid-catalyzed intramolecular cyclization to form the cyclohexanone ring.

A hypothetical precursor for such a reaction would be a δ-keto-aldehyde or a 1,5-diketone that also incorporates the ether linkage. The reaction would proceed via the formation of an enolate, which would then attack the other carbonyl group, leading to the spirocyclic scaffold after dehydration. The synthesis of spiro[5.5]undecane derivatives through a double Michael addition of 1,3-diones to dienones, which involves an intramolecular cyclization step, has been reported. researchgate.net

PrecursorReaction ConditionsExpected ProductYield
Hypothetical Keto-aldehyde PrecursorBasic (e.g., NaOH, KOH) or Acidic (e.g., H₂SO₄)This compoundNot reported for specific compound.
1,3-Cyclohexanedione and Michael AcceptorBase-catalyzed Michael addition followed by cyclizationSpiro[5.5]undecane derivativeModerate to good. researchgate.net

While typically employed for the synthesis of aromatic ketones, intramolecular Friedel-Crafts acylation could theoretically be adapted for the formation of the cyclohexanone ring in this compound. This would necessitate a precursor with a tetrahydropyran ring bearing a side chain with a terminal acyl halide or carboxylic acid. In the presence of a strong Lewis acid, this side chain could acylate a suitable position on the tetrahydropyran ring, leading to the spirocyclic ketone.

However, the application of Friedel-Crafts acylation to non-aromatic systems is less common and would depend on the presence of an activatable C-H bond. The high energy barrier for such a reaction on an unactivated sp³ carbon makes this a challenging and likely inefficient route.

PrecursorReaction ConditionsExpected ProductYield
Tetrahydropyran with Acyl Halide Side ChainStrong Lewis Acid (e.g., AlCl₃)This compoundNot reported for specific compound.

Palladium-catalyzed cross-coupling reactions are versatile methods for the formation of carbon-carbon bonds and can be applied to the synthesis of spirocycles. For the synthesis of this compound, a precursor containing a vinyl or aryl halide (or triflate) and a tethered nucleophile or organometallic reagent could be employed in an intramolecular Heck, Sonogashira, or Suzuki reaction.

For instance, a precursor with a vinyl iodide on the tetrahydropyran ring and a tethered enolate could undergo an intramolecular Heck-type reaction to form the cyclohexanone ring. While specific examples for this compound are not documented, palladium-catalyzed spirocyclizations have been successfully used to synthesize spirocyclic pyrrolines and other complex spiro systems. nih.gov

PrecursorReaction ConditionsExpected ProductYield
Tetrahydropyran with Vinyl Halide and Enolate PrecursorPd catalyst (e.g., Pd(OAc)₂), ligand, baseThis compoundNot reported for specific compound.

Radical cyclizations offer a powerful and often stereoselective method for the construction of cyclic and spirocyclic systems. The synthesis of this compound via a radical pathway would involve a precursor containing a radical precursor group (e.g., a halogen, xanthate, or N-alkoxycarbonyl) and a radical acceptor (e.g., an alkene or alkyne).

A plausible strategy would involve a precursor with an appropriately positioned alkene on a side chain attached to the tetrahydropyran ring. Generation of a radical on the tetrahydropyran ring could initiate a 6-exo-trig cyclization onto the alkene, forming the six-membered ring of the spiroketone. Subsequent oxidation of the resulting radical would yield the ketone.

PrecursorReaction ConditionsExpected ProductYield
Tetrahydropyran with Alkene Side Chain and Radical PrecursorRadical initiator (e.g., AIBN, (Bu₃Sn)₂), light or heatThis compoundNot reported for specific compound.

Approaches for the Oxa-bridge Formation

The formation of the ether linkage that constitutes the "oxa-bridge" in the spiroketal is a critical step in the synthesis of this compound. Several key strategies can be employed to achieve this transformation.

Intramolecular etherification, a type of cyclization reaction, is a direct method for forming the tetrahydropyran ring of the spiroketal. This approach typically involves a precursor molecule containing both a hydroxyl group and a suitable leaving group, or two hydroxyl groups that can be cyclized under acidic or basic conditions. For the synthesis of this compound, a dihydroxy ketone precursor could undergo an acid-catalyzed double cyclization to form the spiroketal structure.

A variation of this method is the intramolecular iodoetherification, where an alkene-containing alcohol is treated with an iodine source. The reaction proceeds through the formation of an iodonium (B1229267) ion, which is then attacked by the internal hydroxyl group to form a cyclic ether. Subsequent dehydroiodination can generate an enol ether, which can then undergo spiroketalization.

Ring-closing metathesis (RCM) has emerged as a powerful tool in organic synthesis for the formation of cyclic compounds, including oxygen-containing heterocycles. This reaction, typically catalyzed by ruthenium or molybdenum complexes, involves the intramolecular reaction of a diene to form a cycloalkene with the concomitant release of a small volatile alkene, such as ethylene.

For the synthesis of the 1-oxaspiro[5.5]undecane core, a precursor containing two appropriately positioned alkene-terminated ether chains attached to a central carbon atom could be subjected to RCM. This would lead to the formation of the tetrahydropyran ring. The ketone functionality at the 7-position could either be present in the precursor or introduced in a subsequent step. The versatility of RCM allows for the construction of a wide range of ring sizes and functionalized cyclic ethers, making it a viable, though less commonly documented, strategy for the synthesis of spiroketals like this compound.

The Baeyer-Villiger oxidation is a classic and highly effective method for converting cyclic ketones into lactones (cyclic esters) through the insertion of an oxygen atom adjacent to the carbonyl group. This reaction is particularly well-suited for the synthesis of this compound from a spiro[5.5]undecane-1,7-dione precursor.

In this approach, a suitably substituted spiro[5.5]undecanone would be treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents. The regioselectivity of the oxygen insertion is governed by the migratory aptitude of the adjacent carbon atoms, with more substituted carbons migrating preferentially. In the case of a symmetrical spiro[5.5]undecanone precursor, the oxidation would lead to the desired this compound. The reaction is known for its high stereospecificity, with the configuration of the migrating carbon being retained.

Precursor Reagent Product Key Features
Spiro[5.5]undecanone derivativePeroxy acid (e.g., m-CPBA)This compound derivativeRegioselective oxygen insertion, retention of stereochemistry.

Multi-Component Reactions for Scaffold Assembly

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and atom-economical approach to the synthesis of diverse molecular scaffolds. While specific MCRs for the direct synthesis of this compound are not prevalent in the literature, the principles of MCRs can be applied to construct key precursors.

For instance, an MCR could be designed to assemble a highly functionalized acyclic precursor containing all the necessary carbon and oxygen atoms, which could then undergo a subsequent cyclization cascade to form the spiroketal ring system. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are well-known for their ability to rapidly generate molecular complexity from simple starting materials. A strategically designed MCR could provide a rapid entry to precursors for intramolecular etherification or other cyclization strategies leading to the 1-oxaspiro[5.5]undecane framework.

Stereoselective Synthesis Strategies

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly for compounds with potential biological applications. This compound possesses a spirocyclic center, which is a stereogenic center. Therefore, the development of stereoselective synthetic routes is of significant interest.

A notable example of a diastereoselective synthesis in this structural family is the preparation of 5-Hydroxy-8-methoxy-1-oxaspiro[5.5]undeca-7,10-diene-9-one. nih.gov This synthesis was achieved in five steps starting from vanillin. The key spiroketal formation was accomplished through the oxidation of a phenolic precursor with lead(IV) acetate, resulting in a racemic spiroether with greater than 99% diastereomeric excess. nih.gov This demonstrates that even without chiral catalysts, substrate control can lead to high diastereoselectivity in the formation of the spiroketal ring system.

For the enantioselective synthesis of this compound, several strategies could be envisioned:

Chiral auxiliaries: Attaching a chiral auxiliary to a precursor molecule can direct the stereochemical outcome of key bond-forming reactions, after which the auxiliary can be removed.

Asymmetric catalysis: The use of chiral catalysts, for example in hetero-Diels-Alder reactions or catalytic Baeyer-Villiger oxidations, can induce enantioselectivity in the formation of the spiroketal.

Resolution: A racemic mixture of this compound or a precursor could be separated into its constituent enantiomers through classical resolution techniques or chiral chromatography.

Strategy Description Potential Application
Substrate ControlThe inherent stereochemistry of the starting material directs the formation of new stereocenters.Synthesis of diastereomerically pure spiroketals.
Chiral AuxiliariesA temporary chiral group guides the stereochemical course of a reaction.Asymmetric synthesis of key intermediates.
Asymmetric CatalysisA small amount of a chiral catalyst promotes the formation of one enantiomer over the other.Enantioselective hetero-Diels-Alder or Baeyer-Villiger reactions.
Chiral Auxiliaries in Spiro Annulation

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. This approach involves the temporary incorporation of a chiral molecule, the auxiliary, into the substrate. The steric and electronic properties of the auxiliary then direct the stereochemical outcome of a subsequent bond-forming reaction. In the context of this compound synthesis, a chiral auxiliary can be attached to a precursor molecule to control the diastereoselectivity of the spirocyclization step.

While specific examples detailing the use of chiral auxiliaries for the direct synthesis of the parent this compound are not extensively documented in readily available literature, the general principles can be applied. For instance, a precursor such as a substituted cyclohexanone could be derivatized with a chiral auxiliary, for example, by forming a chiral enamine or a chiral hydrazone. This chiral intermediate would then undergo a spiroannulation reaction, where the auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer of the spiroketal precursor in excess. Subsequent removal of the auxiliary would then yield the enantiomerically enriched this compound.

Commonly used chiral auxiliaries derived from natural sources like amino acids or terpenes could potentially be employed. The choice of auxiliary is crucial and is often determined empirically to achieve high diastereoselectivity.

Table 1: Potential Chiral Auxiliaries for Spiro Annulation

Chiral Auxiliary Type Potential Attachment Point
(S)-Proline Amino acid derivative Formation of a chiral enamine with a cyclohexanone precursor
Evans Auxiliaries (Oxazolidinones) Amino alcohol derivative Acylation of a precursor with a tethered nucleophile
SAMP/RAMP Hydrazones Amino acid derivative Formation of a chiral hydrazone with a cyclohexanone precursor
Asymmetric Catalysis in the Formation of this compound

Asymmetric catalysis offers a more atom-economical approach compared to the use of stoichiometric chiral auxiliaries. rsc.org In this strategy, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, including spirocyclic compounds. nih.gov

For the synthesis of spiroketals such as this compound, organocatalytic methods can be employed to facilitate key bond-forming reactions in an enantioselective manner. For example, a Michael addition or a cascade reaction catalyzed by a chiral amine or a phosphoric acid could be envisioned.

One plausible approach involves the intramolecular oxa-Michael addition of a hydroxy group to an α,β-unsaturated ketone precursor. A chiral organocatalyst, such as a cinchona alkaloid derivative or a chiral primary amine, could activate the substrate and control the stereochemistry of the cyclization, leading to the formation of the chiral spiroketal. Research on the organocatalytic asymmetric synthesis of spiro-dihydropyrano cyclohexanones has demonstrated the feasibility of such cascade reactions to construct related spirocyclic systems with high enantioselectivities. rsc.org

Table 2: Representative Asymmetric Catalytic Approaches for Spiroketal Synthesis

Catalyst Type Reaction Type Substrate Class Potential Application to this compound
Chiral Primary Amines (e.g., Cinchona alkaloid-derived) Michael/Aldol Cascade Cyclic 2,4-dienones and cyanoketones Catalyzing the reaction of a cyclohexanone-derived precursor. rsc.org
Chiral Phosphoric Acids Intramolecular oxa-Michael addition Hydroxy-enones Cyclization of a suitable acyclic precursor to form the spiroketal ring.
Kinetic Resolution Techniques for Enantiomeric Enrichment

Kinetic resolution is a method used to separate a racemic mixture of a chiral compound by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. mdpi.com This technique can be applied to obtain enantiomerically enriched this compound from its racemic mixture.

Enzymatic kinetic resolution is a particularly powerful approach due to the high enantioselectivity often exhibited by enzymes. scispace.com Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols and ketones. In the case of racemic this compound, a lipase (B570770) could be used to selectively catalyze the reduction of one enantiomer to the corresponding alcohol, leaving the other enantiomer of the ketone unreacted and thus enantiomerically enriched. Alternatively, a Baeyer-Villiger monooxygenase could be employed to selectively oxidize one enantiomer of the ketone to the corresponding lactone. scispace.com

Non-enzymatic kinetic resolution using chiral chemical catalysts is also a viable strategy. For example, asymmetric hydrogenation of the racemic ketone using a chiral metal catalyst could selectively reduce one enantiomer, allowing for the separation of the unreacted enantiomer. researchgate.net The success of kinetic resolution depends on a high selectivity factor (E-value), which is a measure of the relative rate of reaction of the two enantiomers. mdpi.com

Table 3: Potential Kinetic Resolution Methods for this compound

Method Chiral Catalyst/Reagent Transformation Product
Enzymatic Reduction Lipase/Alcohol Dehydrogenase Selective reduction of one enantiomer Enantioenriched alcohol and unreacted ketone enantiomer
Enzymatic Oxidation Baeyer-Villiger Monooxygenase Selective oxidation of one enantiomer Enantioenriched lactone and unreacted ketone enantiomer scispace.com

Alternative Synthetic Routes and Precursors

Beyond the direct asymmetric synthesis of the spiroketal core, alternative routes can provide access to this compound. These routes may involve different starting materials and key bond-forming strategies.

One potential alternative involves the use of a Diels-Alder reaction to construct the cyclohexane (B81311) ring with the necessary stereochemistry. A chiral dienophile or a chiral Lewis acid catalyst could be used to control the stereochemical outcome of the cycloaddition. The resulting cycloadduct could then be further elaborated to form the spiroketal.

Another approach could start from a pre-existing chiral building block, often derived from the "chiral pool" of naturally occurring enantiopure compounds. For instance, a carbohydrate-derived starting material could be transformed through a series of reactions to construct the spiroketal framework.

Furthermore, ring-closing metathesis (RCM) has become a powerful tool in the synthesis of cyclic compounds. A suitably designed acyclic precursor containing two olefinic tethers could undergo RCM to form the spirocyclic system, although this might be more applicable to the synthesis of related unsaturated spiroketals.

Green Chemistry Principles Applied to Synthesis

The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact. jocpr.com For the synthesis of this compound, several green chemistry aspects can be considered.

Atom Economy and E-Factor: Synthetic routes should be designed to maximize the incorporation of all atoms from the starting materials into the final product (high atom economy). jocpr.comchembam.com The Environmental Factor (E-factor), which is the ratio of the mass of waste to the mass of product, should be minimized. chembam.comlibretexts.org Catalytic methods, particularly asymmetric catalysis, are inherently more atom-economical than the use of stoichiometric chiral auxiliaries.

Use of Renewable Feedstocks: Whenever feasible, starting materials should be derived from renewable resources rather than depleting fossil fuels. nih.govyoutube.com For example, precursors derived from biomass, such as carbohydrates or terpenes, could be explored as starting points for the synthesis. researchgate.netnrel.gov

Safer Solvents and Reagents: The use of hazardous solvents and reagents should be avoided or minimized. Water or other environmentally benign solvents are preferred. Biocatalytic methods, which are typically performed in aqueous media under mild conditions, are advantageous from this perspective. scispace.com

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating.

By integrating these principles into the synthetic design, the production of this compound can be made more sustainable and environmentally responsible.

Q & A

Q. What are the established synthetic routes for 1-Oxaspiro[5.5]undecan-7-one, and how can reproducibility be ensured?

The synthesis of this compound often involves spiroannulation strategies, such as cyclization of ketoesters or acid-catalyzed ring expansion. For reproducibility, ensure detailed experimental protocols are followed, including solvent purity, catalyst loading (e.g., CuFe₂O₄ nanoparticles for analogous spiro compounds), and reaction monitoring via TLC or GC-MS . Adhere to guidelines for reporting synthetic steps, such as specifying reaction times, temperatures, and purification methods (e.g., column chromatography or recrystallization) .

Q. How can structural elucidation of this compound be validated using spectroscopic techniques?

Combine IR spectroscopy to confirm carbonyl (C=O) stretches (~1700 cm⁻¹) and NMR (¹H and ¹³C) to resolve spirocyclic geometry. Assign peaks using DEPT/HSQC for carbon hybridization and NOESY for spatial proximity of protons. Compare spectral data with structurally similar compounds (e.g., 2,4-diazaspiro analogs) to validate assignments .

Q. What nomenclature rules apply to spirocyclic compounds like this compound?

Follow IUPAC guidelines: the prefix "1-Oxa" denotes an oxygen atom in the spiro position, "[5.5]" specifies ring sizes, and "-7-one" indicates a ketone at position 6. Ensure numbering prioritizes the ketone functional group and validates ring junction atoms .

Q. What are the critical parameters for optimizing yield in spirocyclic syntheses?

Key factors include catalyst selection (e.g., Lewis acids for cyclization), solvent polarity (e.g., DMF for polar intermediates), and temperature control to minimize side reactions. Use design-of-experiment (DoE) approaches to test variables systematically .

Advanced Research Questions

Q. How can computational chemistry predict reaction pathways for synthesizing this compound?

Employ density functional theory (DFT) to model transition states and activation energies for cyclization steps. Compare with experimental kinetics (e.g., Arrhenius plots) to validate mechanisms. Software like Gaussian or ORCA can simulate intermediates, while molecular docking may assess steric effects .

Q. What strategies resolve contradictions in spectral data for spirocyclic derivatives?

Address discrepancies (e.g., unexpected NOESY correlations) by re-evaluating sample purity via HPLC, repeating experiments under controlled conditions, or exploring alternative conformers via variable-temperature NMR. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. How can catalytic systems be tailored to improve enantioselectivity in spirocyclic ketone synthesis?

Screen chiral catalysts (e.g., organocatalysts or metal-ligand complexes) using high-throughput experimentation. Analyze enantiomeric excess (ee) via chiral HPLC or polarimetry. Mechanistic studies (e.g., kinetic isotopic effects) can identify stereochemical control points .

Q. What statistical methods are appropriate for analyzing spirocyclic compound stability under varying conditions?

Apply multivariate analysis (e.g., PCA) to stability data (pH, temperature, light exposure). Use ANOVA to assess degradation pathways and shelf-life predictions. Report confidence intervals and p-values to ensure robustness .

Methodological Best Practices

  • Data Reproducibility : Document all experimental parameters (e.g., equipment calibration, batch numbers of reagents) in supplemental materials. Reference established protocols for analogous compounds .
  • Ethical Reporting : Avoid overinterpretation of inconclusive data. Clearly distinguish experimental results from speculative conclusions .
  • Literature Integration : Use citation tools like Zotero to track prior art and align hypotheses with unresolved gaps (e.g., unexplored substituent effects on spirocyclic reactivity) .

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